

Application Note: Comprehensive Characterization of 4-Amino-1-(3-pyridyl)piperidine

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Compound of Interest

Compound Name: *4-Amino-1-(3-pyridyl)piperidine*

Cat. No.: *B113306*

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Introduction: The Need for Rigorous Characterization

4-Amino-1-(3-pyridyl)piperidine is a key heterocyclic building block in modern drug discovery and development. Its unique structural motif, combining a piperidine scaffold with a pyridyl group and a primary amine, makes it a valuable intermediate in the synthesis of pharmacologically active agents, including inhibitors of Protein Kinase B (Akt) for oncology applications.^[1] The identity, purity, and stability of this intermediate are paramount, as impurities can have unforeseen consequences on the efficacy and safety of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive guide to the analytical methods required for the unambiguous characterization of **4-Amino-1-(3-pyridyl)piperidine**. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and scientifically sound analytical workflow.

Physicochemical Properties & Structure

A foundational understanding of the molecule's properties is essential before commencing any analytical work.

Table 1: Physicochemical Properties of 4-Amino-1-(3-pyridyl)piperidine

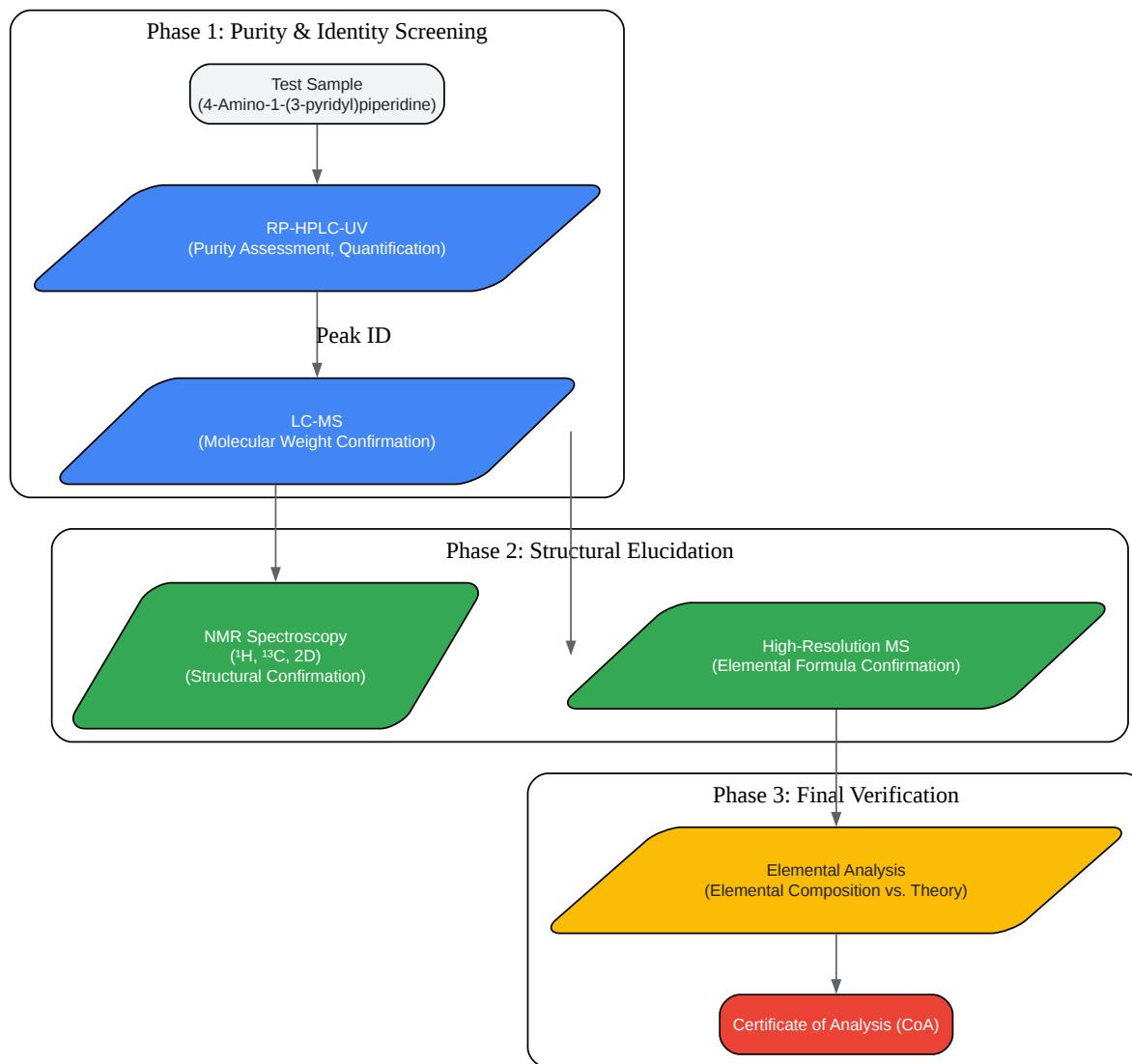
Property	Value	Source
Molecular Formula	C ₁₀ H ₁₅ N ₃	Calculated
Molecular Weight	177.25 g/mol	Calculated
Monoisotopic Mass	177.12660 Da	Calculated
Appearance	Off-white to yellow solid (Typical)	General Knowledge
pKa (Predicted)	~9.5 (Piperidine N), ~5.0 (Pyridine N), ~10.0 (Amine)	ChemAxon

The structure, with key positions numbered for spectroscopic discussion, is presented below. This numbering is critical for assigning signals in NMR spectroscopy.

Figure 1: Structure of **4-Amino-1-(3-pyridyl)piperidine**

Integrated Analytical Workflow

A single analytical technique is insufficient for full characterization. A multi-faceted approach is required to confirm identity, assess purity, and quantify the substance. The logical flow of this process ensures that each step builds upon the last, from initial purity screening to definitive structural confirmation.



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Figure 2: Integrated workflow for comprehensive characterization.

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of chemical compounds. For **4-Amino-1-(3-pyridyl)piperidine**, a reversed-phase method is ideal, leveraging the molecule's polarity for good retention and separation from non-polar impurities. The pyridine ring provides a strong chromophore for UV detection.

Principle of Reversed-Phase HPLC

The analyte partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity. This allows for the separation of the main compound from starting materials, by-products, and degradants.

Protocol: RP-HPLC-UV Method

This protocol is a robust starting point and should be validated for specific instrumentation and applications.

- Sample Preparation:
 - Accurately weigh approximately 10 mg of the sample.
 - Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
 - Further dilute to a working concentration of approximately 50 µg/mL for analysis.[\[2\]](#)
- Instrumentation & Conditions:
 - System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.[\[2\]](#)
 - Data Acquisition: Empower®, Chromeleon®, or equivalent CDS.

Table 2: HPLC Method Parameters

Parameter	Recommended Setting	Rationale
Column	C18, 2.1 x 100 mm, 3.5 µm (e.g., Zorbax)	Standard for reversed-phase; good efficiency and resolution. [2]
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water	TFA acts as an ion-pairing agent, improving peak shape for amines.[2]
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile	Acetonitrile is a common organic modifier with low UV cutoff.
Flow Rate	0.3 mL/min	Appropriate for a 2.1 mm ID column to maintain good efficiency.[2]
Gradient	5% B to 95% B over 15 minutes, hold for 2 min, re- equilibrate	A broad gradient ensures elution of compounds with a wide polarity range.
Column Temp.	30 °C	Provides stable retention times and improved peak symmetry. [3]
Injection Vol.	5 µL	Small volume to prevent peak distortion and column overload.
Detection	UV at 254 nm and 280 nm	The pyridine ring absorbs strongly in this region.[2]

- Data Interpretation:

- The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
- A pure sample should exhibit a single major peak with >98% area.

- Retention time should be consistent across injections.

Spectroscopic Analysis: Structural Elucidation

While chromatography assesses purity, it does not confirm molecular structure. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

- Principle: Atomic nuclei with non-zero spin (like ^1H and ^{13}C) align in a magnetic field. Radiofrequency pulses perturb this alignment, and the frequency at which they return (resonate) is recorded. This resonance frequency is highly sensitive to the local electronic environment, allowing differentiation of atoms in different parts of the molecule.
- Protocol:
 - Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the compound and will not exchange with the N-H protons, allowing them to be observed.
 - Instrumentation: Bruker AVANCE 400 MHz spectrometer or equivalent.[\[2\]](#)
 - Experiments: Acquire ^1H , ^{13}C , and, if necessary, 2D correlation spectra (COSY, HSQC) for full assignment.
- Expected ^1H NMR Data Interpretation (in DMSO-d₆):
 - Pyridine Protons (δ 7.0-8.5 ppm): Expect three distinct signals in the aromatic region, showing characteristic splitting patterns for a 3-substituted pyridine ring.
 - Piperidine Protons (δ 1.5-3.5 ppm): The protons on the piperidine ring will appear as complex multiplets. The axial and equatorial protons at each position are chemically distinct. Protons on carbons adjacent to the nitrogen (C2, C6) will be shifted downfield.

- C4-H Proton (δ ~2.5-3.0 ppm): The proton at the amino-substituted carbon will be a multiplet.
- Amine Protons (-NH₂, δ ~1.5-2.5 ppm): A broad singlet, which can be confirmed by a D₂O exchange experiment (the peak disappears).

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation, clues about its structure. High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula with high accuracy.

- Principle: The sample is ionized, and the resulting charged molecules (or fragments) are separated based on their mass-to-charge ratio (m/z). Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.
- Protocol:
 - Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.
 - Instrumentation: A Thermo Orbi-trap Discovery instrument or a similar high-resolution mass spectrometer is ideal.^[4] Analysis can also be performed using a standard LC-MS system with a quadrupole analyzer.
 - Acquisition: Infuse the sample directly or analyze the eluent from the HPLC peak. Acquire data in positive ESI mode.
- Data Interpretation:
 - Parent Ion: Expect a prominent ion at m/z 178.134, corresponding to the protonated molecule [M+H]⁺.
 - HRMS: The measured accurate mass should be within 5 ppm of the theoretical mass (C₁₀H₁₆N₃⁺, theoretical m/z = 178.13387).
 - Fragmentation: Key fragments may include the loss of the amino group (-17 Da) or cleavage of the pyridine-piperidine bond.

Elemental Analysis

- Principle: This technique determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimental values are compared to the theoretical values calculated from the molecular formula.
- Protocol:
 - Submit a highly pure, dry sample (~2-3 mg) for analysis using a commercial CHN analyzer.
 - Interpretation: The experimental percentages should agree with the theoretical values to within $\pm 0.4\%$.
 - Theoretical for $C_{10}H_{15}N_3$: C, 67.76%; H, 8.53%; N, 23.71%.

Safety Precautions

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Handle the compound in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information. GHS classifications for related aminopiperidines often include warnings for skin corrosion/irritation and serious eye damage.[5]

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